(3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

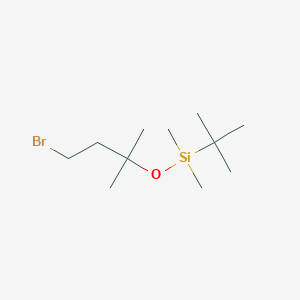

“(3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane” is a chemical compound with the molecular formula C11H25BrOSi . It has a molecular weight of 281.31 .

Molecular Structure Analysis

The structure data file for this compound is available for download and can be imported to most of the chemistry software for further analysis .Applications De Recherche Scientifique

Enhanced Brightness and Tunable Emission Nanoparticles

Research demonstrates the use of complex silane compounds in the synthesis of enhanced brightness emission-tuned nanoparticles. These nanoparticles are created using polyfluorene building blocks initiated by specific palladium complexes and can be end-capped with red-emitting dyes for adjustable emission properties. The creation of heterodisubstituted polyfluorenes results in nanoparticles with bright fluorescence, which can be further tuned for specific applications. This approach offers a method for producing nanoparticles with high fluorescence quantum yields and the potential for emission tuning through energy transfer processes (Fischer, Baier, & Mecking, 2013).

Catalysts for Oxidation Reactions

Another application involves the use of silane-based compounds in catalytic processes. A study highlights the development of a copper-containing polyoxometalate-based metal-organic framework that utilizes tert-butyl hydroperoxide (TBHP) as an oxidant for the efficient oxidation of dimethylphenylsilane into silanols. This catalyst demonstrates high yield and production rate, showcasing the potential of silane compounds in facilitating oxidation reactions through cooperative catalysis (Ma et al., 2022).

Antibacterial Coatings

Silane compounds also find applications in the development of antibacterial coatings. A specific example includes the synthesis of a polysiloxane with quaternized N-halamine moieties for creating antibacterial coatings on polypropylene via a supercritical impregnation technique. This approach leverages the reactivity of silane alcoholysis and subsequent modifications to produce coatings with enhanced biocidal ability, demonstrating the versatility of silane compounds in creating surface treatments with significant antibacterial properties (Chen et al., 2017).

Synthesis and Functionalization of Polymers

Silane compounds are pivotal in the synthesis and functionalization of polymers, as evidenced by research on the synthesis of novel silane coupling agents. These agents can act as both coupling agents and initiators, indicating the dual functionality of silane compounds in polymer chemistry. The modification of nano-TiO2 and initiation of polymerization using these silane compounds demonstrate their significant role in enhancing the properties of polymers and nanocomposites (Ma et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of the compound (3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane, also known as ((4-Bromo-2-methylbutan-2-yl)oxy)(tert-butyl)dimethylsilaneIt is known that similar compounds have been used in the synthesis of indole derivatives , which are prevalent moieties in various biologically active compounds .

Mode of Action

It’s worth noting that similar compounds have been used in the synthesis of indole derivatives . These derivatives play a significant role in cell biology and have been used for the treatment of various disorders .

Biochemical Pathways

The compound is involved in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The tert-butyl group, present in the compound, has unique reactivity patterns and is involved in various chemical transformations .

Pharmacokinetics

The compound’s structure, particularly the presence of the tert-butyl group, may influence its pharmacokinetic properties .

Result of Action

The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These products have shown various biologically vital properties, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Propriétés

IUPAC Name |

(4-bromo-2-methylbutan-2-yl)oxy-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25BrOSi/c1-10(2,3)14(6,7)13-11(4,5)8-9-12/h8-9H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLCZULXBMSDMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(C)(C)CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25BrOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B2872016.png)

![3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol](/img/structure/B2872019.png)

![1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B2872020.png)

![methyl 2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2872022.png)

![Tert-butyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2872023.png)

![Methyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2872024.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-6-ethyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2872025.png)

![2-[1-(Oxane-2-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2872026.png)

![4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole](/img/structure/B2872031.png)

![2-Furaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2872032.png)